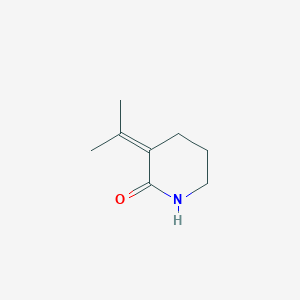
3-(Propan-2-ylidene)piperidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Propan-2-ylidene)piperidin-2-one is a heterocyclic organic compound that features a piperidinone core structure with a propan-2-ylidene substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-ylidene)piperidin-2-one typically involves the reaction of piperidin-2-one with isopropylidene derivatives under controlled conditions. One common method includes the use of 2,6-dichloropyrimidine and ethyl propanoate as starting materials. The reaction is carried out in the presence of a base such as lithium diisopropylamide, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
3-(Propan-2-ylidene)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its saturated analogs.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted piperidinones, which can be further functionalized for specific applications.
科学的研究の応用
3-(Propan-2-ylidene)piperidin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Its derivatives are explored for potential therapeutic uses, including as inhibitors of specific enzymes and receptors.
Industry: The compound is used in the synthesis of materials with specific properties, such as polymers and resins.
作用機序
The mechanism of action of 3-(Propan-2-ylidene)piperidin-2-one involves its interaction with biological targets such as ribosomal subunits. It binds to the 50S ribosomal subunit, inhibiting protein synthesis and leading to cell death. This mechanism is particularly effective against bacterial and fungal cells .
類似化合物との比較
Similar Compounds
3-(Propan-2-yl)piperidin-2-one: This compound is similar in structure but lacks the double bond in the propan-2-ylidene group.
Piperidin-2-one: The parent compound without any substituents on the piperidine ring.
Uniqueness
3-(Propan-2-ylidene)piperidin-2-one is unique due to its specific substituent, which imparts distinct chemical and biological properties. Its ability to inhibit protein synthesis by binding to ribosomal subunits sets it apart from other piperidinone derivatives .
特性
分子式 |
C8H13NO |
|---|---|
分子量 |
139.19 g/mol |
IUPAC名 |
3-propan-2-ylidenepiperidin-2-one |
InChI |
InChI=1S/C8H13NO/c1-6(2)7-4-3-5-9-8(7)10/h3-5H2,1-2H3,(H,9,10) |
InChIキー |
BVYZTKRJNUJNDH-UHFFFAOYSA-N |
正規SMILES |
CC(=C1CCCNC1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















